Cas no 1891214-70-2 (6-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile)
![6-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile structure](https://www.kuujia.com/scimg/cas/1891214-70-2x500.png)
6-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 6-fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile
- 6-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile
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- MDL: MFCD31923315
- Inchi: 1S/C9H6FNO2/c10-7-1-2-8-9(6(7)5-11)13-4-3-12-8/h1-2H,3-4H2
- InChI Key: SMFDBYTVYCHHFO-UHFFFAOYSA-N
- SMILES: FC1C=CC2=C(C=1C#N)OCCO2
Computed Properties
- Exact Mass: 179.03825660 g/mol
- Monoisotopic Mass: 179.03825660 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Molecular Weight: 179.15
- Topological Polar Surface Area: 42.2
6-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1002064-5g |
6-fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile |
1891214-70-2 | 95% | 5g |
$2100 | 2025-03-01 | |
eNovation Chemicals LLC | Y1002064-5g |
6-fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile |
1891214-70-2 | 95% | 5g |
$2100 | 2024-07-24 | |
eNovation Chemicals LLC | Y1002064-5g |
6-fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile |
1891214-70-2 | 95% | 5g |
$2100 | 2025-03-01 |
6-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile Related Literature
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Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
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Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
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Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
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4. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
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Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
Additional information on 6-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile
6-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile: A Comprehensive Overview
6-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile, identified by the CAS No. 1891214-70-2, is a highly specialized organic compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structural features, which include a benzo[dioxine] ring system substituted with a fluorine atom at the 6-position and a cyano group at the 5-position. These substituents confer the molecule with distinct electronic and steric properties, making it a valuable component in the design of advanced materials and pharmaceutical agents.
The synthesis of 6-fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile involves a series of carefully controlled reactions that highlight the principles of modern organic chemistry. The process typically begins with the preparation of the benzo[dioxine] core through a nucleophilic aromatic substitution or a Diels-Alder reaction. Subsequent fluorination and cyanation steps are then employed to introduce the desired substituents at specific positions on the aromatic ring. Recent advancements in catalytic methodologies have enabled higher yields and improved selectivity in these transformations, underscoring the compound's potential for large-scale production.
One of the most promising applications of 6-fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile lies in its role as a building block for drug discovery. The compound's ability to act as a bioisostere or a scaffold for molecular diversity has been extensively explored in recent studies. For instance, researchers have demonstrated that this compound can serve as a precursor for designing inhibitors of various enzyme targets, including kinases and proteases. Its fluorinated structure enhances lipophilicity and metabolic stability, which are critical attributes for drug candidates.
In addition to its pharmacological applications, 6-fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile has shown potential in materials science. The compound's rigid aromatic framework and electron-withdrawing groups make it an ideal candidate for constructing advanced polymers and organic semiconductors. Recent studies have highlighted its use in the development of high-performance OLED materials, where its electronic properties contribute to enhanced emission efficiency and stability.
The environmental impact and safety profile of 6-fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile have also been subjects of recent research interest. Studies indicate that the compound exhibits low toxicity towards aquatic organisms under standard test conditions. However, further investigations are required to fully understand its long-term effects on ecosystems and human health.
In conclusion, 6-fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile, with its unique structural features and versatile applications, represents a significant advancement in modern organic chemistry. Its role as a key intermediate in drug discovery and materials science underscores its importance in contemporary research efforts. As ongoing studies continue to uncover new potential uses for this compound, it is poised to make even greater contributions to various scientific disciplines.
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